![molecular formula C21H21N3O2 B2817916 (Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile CAS No. 734544-24-2](/img/structure/B2817916.png)
(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile
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Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is attached to a phenyl group through a carbonyl group, and there is also a methoxyphenyl group attached to the piperazine ring. The presence of these groups could potentially influence the compound’s biological activity.
Molecular Structure Analysis
The compound’s molecular formula is C11H16N2O, based on the groups present in its structure . It contains a piperazine ring, a carbonyl group, and phenyl and methoxyphenyl groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often involved in reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The compound is likely to be soluble in water, methanol, and toluene . It may be sensitive to air and should be stored under nitrogen .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-9-7-19(8-10-20)23-11-13-24(14-12-23)21(25)18(16-22)15-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJEGQRVGZJMG-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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